molecular formula C14H20N2 B2398584 [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine CAS No. 2287333-24-6

[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine

Cat. No.: B2398584
CAS No.: 2287333-24-6
M. Wt: 216.328
InChI Key: WJHDOZGFLDNXCE-UHFFFAOYSA-N
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Description

[3-(4-Propylphenyl)-1-bicyclo[111]pentanyl]hydrazine is a complex organic compound characterized by its unique bicyclo[111]pentane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4-Propylphenyl)-1-bicyclo[111]pentanyl]hydrazine typically involves multiple steps, starting with the preparation of the bicyclo[111]pentane core This core can be synthesized through a series of reactions, including cycloaddition and rearrangement reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazine moiety to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

[3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine involves its interaction with molecular targets such as enzymes or receptors. The bicyclo[1.1.1]pentane core provides a rigid framework that can influence the binding affinity and specificity of the compound. The hydrazine moiety can participate in redox reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Similar structure but with a methyl group instead of a propyl group.

    [3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine: Contains an ethyl group, leading to different steric and electronic properties.

Uniqueness

The presence of the propyl group in [3-(4-Propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine provides unique steric and electronic characteristics that can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more suitable for specific applications.

Properties

IUPAC Name

[3-(4-propylphenyl)-1-bicyclo[1.1.1]pentanyl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2/c1-2-3-11-4-6-12(7-5-11)13-8-14(9-13,10-13)16-15/h4-7,16H,2-3,8-10,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHDOZGFLDNXCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C23CC(C2)(C3)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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